molecular formula C9H17NO B13326463 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol

1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B13326463
M. Wt: 155.24 g/mol
InChI Key: GYEGJQOGPTYJFY-UHFFFAOYSA-N
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Description

    1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol: is a bicyclic organic compound with the chemical formula CHNO.

  • The compound features a bridged bicyclic structure, containing both a cyclohexane ring and a pyrrolidine ring. The “8-azabicyclo” part of the name indicates the presence of the nitrogen atom in the bicyclic system.
  • It exists as a yellow to brown liquid and has a molecular weight of approximately 153.22 g/mol.
  • Preparation Methods

      Synthetic Routes: The synthesis of 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol involves several steps. One common approach is the reduction of the corresponding ketone (1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-one) using reducing agents like sodium borohydride (NaBH).

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound through custom synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions due to its functional groups (such as the ketone and alcohol). These reactions include oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major product of reduction is this compound itself.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: Its derivatives may have potential pharmacological properties, although specific applications are still under investigation.

      Industry: Limited information exists on industrial applications, but it could be used as a building block for more complex molecules.

  • Mechanism of Action

    • The exact mechanism by which 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol exerts its effects remains an active area of research. It may interact with specific receptors or enzymes due to its unique structure.
  • Comparison with Similar Compounds

      Similar Compounds: Other bicyclic compounds with nitrogen atoms, such as tropanes and piperidines, share some structural features. the specific arrangement of substituents in 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol sets it apart.

    Properties

    Molecular Formula

    C9H17NO

    Molecular Weight

    155.24 g/mol

    IUPAC Name

    1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol

    InChI

    InChI=1S/C9H17NO/c1-8-3-4-9(2,10-8)6-7(11)5-8/h7,10-11H,3-6H2,1-2H3

    InChI Key

    GYEGJQOGPTYJFY-UHFFFAOYSA-N

    Canonical SMILES

    CC12CCC(N1)(CC(C2)O)C

    Origin of Product

    United States

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